2-Fluoro-5-(pyrrolidin-2-yl)phenol
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Overview
Description
2-Fluoro-5-(pyrrolidin-2-yl)phenol is a chemical compound with the molecular formula C10H12FNO. It features a fluorine atom and a pyrrolidine ring attached to a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenol ring, followed by the addition of the pyrrolidine ring through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(pyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or alkanes. Substitution reactions can yield a variety of substituted phenols or pyrrolidines .
Scientific Research Applications
2-Fluoro-5-(pyrrolidin-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(pyrrolidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrrolidine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(pyrrolidin-2-yl)aniline
- 2-Fluoro-5-(pyrrolidin-2-yl)benzaldehyde
- 2-Fluoro-5-(pyrrolidin-2-yl)benzoic acid
Uniqueness
2-Fluoro-5-(pyrrolidin-2-yl)phenol is unique due to the presence of both a fluorine atom and a pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and overall biological profiles .
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-fluoro-5-pyrrolidin-2-ylphenol |
InChI |
InChI=1S/C10H12FNO/c11-8-4-3-7(6-10(8)13)9-2-1-5-12-9/h3-4,6,9,12-13H,1-2,5H2 |
InChI Key |
GMRFYBSAAZSXDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)F)O |
Origin of Product |
United States |
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